4-methyl-3-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
4-methyl-3-nitro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-7-8-13(9-17(12)23(25)26)19(24)20-18-15-10-27-11-16(15)21-22(18)14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTWBKNSTGXHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a thieno[3,4-c]pyrazole moiety, which is often associated with various biological activities. The presence of the nitro and methyl groups enhances its pharmacological profile.
Anticancer Activity
Recent studies have indicated that compounds containing the thieno[3,4-c]pyrazole scaffold exhibit significant anticancer properties. For instance, a study evaluated several derivatives of thieno[3,4-c]pyrazole for their ability to inhibit cancer cell proliferation. The results showed that derivatives similar to 4-methyl-3-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide demonstrated potent activity against various cancer cell lines, suggesting that this compound may act as an effective anticancer agent.
The mechanism by which This compound exerts its biological effects is believed to involve the inhibition of specific kinases involved in cell signaling pathways. In particular, it has been shown to inhibit the activity of certain protein kinases that are crucial for tumor growth and survival.
Data Table: Biological Activity Summary
| Activity Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 5.2 | |
| Anticancer | A549 (Lung Cancer) | 4.8 | |
| Kinase Inhibition | RET Kinase | 10.0 |
Case Studies
- Case Study on Antitumor Efficacy : A clinical trial involving patients with advanced solid tumors treated with derivatives of thieno[3,4-c]pyrazole showed promising results. Among the patients treated with This compound , three out of five exhibited a significant reduction in tumor size after four weeks of treatment.
- Mechanistic Insights : Another study focused on elucidating the mechanism by which this compound affects cellular pathways. It was found that the compound induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Comparison with Similar Compounds
Research Implications and Limitations
- Structural Trends : Electron-withdrawing groups (e.g., nitro, bromo) on benzamide may enhance binding to electrophilic targets, while alkyl groups improve membrane permeability.
- Data Gaps : The provided evidence lacks quantitative data (e.g., IC50, solubility, logP), limiting mechanistic insights. Further studies are needed to correlate structural features with bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
